REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:7][CH2:6][C:5](=O)[CH2:4][CH:3]1[CH3:9].[C-:10]#[N:11].[Na+].[NH4+:13].[Cl-]>N.CO>[NH2:13][C:5]1([C:10]#[N:11])[CH2:6][CH2:7][N:2]([CH3:1])[CH:3]([CH3:9])[CH2:4]1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
1.23 g
|
Type
|
reactant
|
Smiles
|
CN1C(CC(CC1)=O)C
|
Name
|
|
Quantity
|
39 mL
|
Type
|
solvent
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
of reflux
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
was removed by a second filtration
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was then concentrated to thick orange oil (1.32 g, 89%)
|
Type
|
ADDITION
|
Details
|
to 1 mixture of diastereomers of unknown configuration
|
Type
|
CUSTOM
|
Details
|
The crude product was used without further purification
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
NC1(CC(N(CC1)C)C)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |